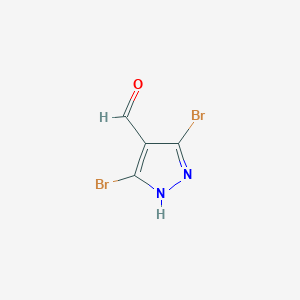
3,5-二溴-1H-吡唑-4-甲醛
描述
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 888484-99-9 . It has a molecular weight of 253.88 and its IUPAC name is 3,5-dibromo-1H-pyrazole-4-carbaldehyde . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3,5-dibromo-1H-pyrazole-4-carbaldehyde involves the reaction of 3,4,5-tribromo-1H-pyrazole with BuLi in hexane, followed by the addition of DIVIF . The reaction is completed as indicated by TLC . The product is then isolated by quenching the reaction mass into ice-cold water .Molecular Structure Analysis
The InChI code for 3,5-dibromo-1H-pyrazole-4-carbaldehyde is 1S/C4H2Br2N2O/c5-3-2 (1-9)4 (6)8-7-3/h1H, (H,7,8) . The InChI key is BKUYWYXSQUOTIP-UHFFFAOYSA-N .Chemical Reactions Analysis
The 3,5-dibromo-1H-pyrazole-4-carboxylic acid was treated with trifluorosulfonic anhydride to yield sulphonate, and the bromo-benzene was treated with bromine water .Physical And Chemical Properties Analysis
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a solid at room temperature . It has a melting point of 173-174°C .科学研究应用
Antimicrobial Activity
Pyrazole derivatives have been recognized for their antimicrobial properties. The structure of 3,5-dibromo-1H-pyrazole-4-carbaldehyde can be utilized to synthesize compounds that exhibit antibacterial and antifungal activities. This is particularly relevant in the development of new drugs that can combat resistant strains of bacteria and fungi .
Antitumor Agents
The pyrazole ring is a common feature in many antitumor agents. Research has indicated that substituting different groups at the pyrazole ring can lead to compounds with significant antitumor activity. As such, 3,5-dibromo-1H-pyrazole-4-carbaldehyde could serve as a precursor in the synthesis of these potential therapeutic agents .
Antioxidant Properties
Oxidative stress is a factor in many diseases, and antioxidants are crucial in mitigating this stress. Pyrazole derivatives have shown potential as antioxidants. The specific substitutions on the pyrazole ring, such as those in 3,5-dibromo-1H-pyrazole-4-carbaldehyde, can be explored for their efficacy in reducing oxidative damage in cells .
Agrochemical Research
In the agrochemical industry, pyrazole derivatives are explored for their insecticidal and herbicidal properties. The structural features of 3,5-dibromo-1H-pyrazole-4-carbaldehyde can be modified to enhance these properties, potentially leading to the development of new agrochemicals .
Neuroprotective Effects
Studies have shown that certain pyrazole derivatives can have neuroprotective effects by inhibiting enzymes like acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition can help in the treatment of neurodegenerative diseases. The effects of 3,5-dibromo-1H-pyrazole-4-carbaldehyde on such enzymes could be a promising area of research .
Anti-inflammatory and Antidepressant Activities
Pyrazole derivatives have been reported to possess anti-inflammatory and antidepressant activities. The structural framework of 3,5-dibromo-1H-pyrazole-4-carbaldehyde offers a scaffold for developing new compounds that can modulate biological pathways involved in inflammation and depression .
Antiparasitic Applications
The fight against parasitic infections is ongoing, and new drugs are always in demand. Pyrazole derivatives have been identified as potential antiparasitic agents. Research into the applications of 3,5-dibromo-1H-pyrazole-4-carbaldehyde in this field could lead to the discovery of novel treatments for parasitic diseases .
Green Chemistry and Catalysis
The synthesis of pyrazole derivatives can be optimized using green chemistry principles, such as employing non-toxic, cost-effective, and eco-friendly catalysts. 3,5-dibromo-1H-pyrazole-4-carbaldehyde could be used in such synthetic processes, contributing to the development of sustainable chemical practices .
安全和危害
属性
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)4(6)8-7-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUYWYXSQUOTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

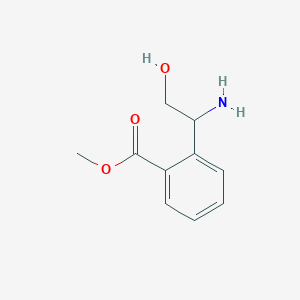








![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)
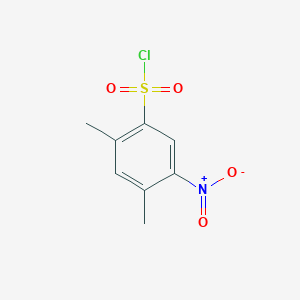
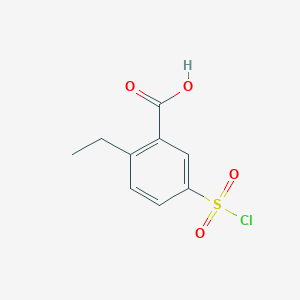
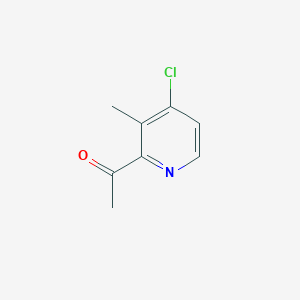
![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)